molecular formula C6H11NO3 B070062 (2R,4S)-methyl 4-hydroxypyrrolidine-2-carboxylate CAS No. 178962-09-9

(2R,4S)-methyl 4-hydroxypyrrolidine-2-carboxylate

Cat. No.: B070062
CAS No.: 178962-09-9
M. Wt: 145.16 g/mol
InChI Key: ZORHSASAYVIBLY-CRCLSJGQSA-N
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Description

(2R,4S)-methyl 4-hydroxypyrrolidine-2-carboxylate is a chiral compound with significant importance in organic chemistry and pharmaceutical research. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features both hydroxyl and ester functional groups. This compound is often used as an intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-methyl 4-hydroxypyrrolidine-2-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

    Hydroxylation: Introduction of the hydroxyl group at the 4-position of the pyrrolidine ring.

    Esterification: Conversion of the carboxylic acid group to its methyl ester form.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-methyl 4-hydroxypyrrolidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

    Oxidation: Formation of 4-keto-pyrrolidine derivatives.

    Reduction: Formation of 4-hydroxy-pyrrolidine alcohols.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

(2R,4S)-methyl 4-hydroxypyrrolidine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R,4S)-methyl 4-hydroxypyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    (2R,4S)-4-hydroxy-2-pyrrolidinecarboxylic acid: Similar structure but lacks the ester group.

    (2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate: Stereoisomer with different spatial arrangement of atoms.

  • **(2R,4S)-methyl

Properties

IUPAC Name

methyl (2R,4S)-4-hydroxypyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-10-6(9)5-2-4(8)3-7-5/h4-5,7-8H,2-3H2,1H3/t4-,5+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZORHSASAYVIBLY-CRCLSJGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1C[C@@H](CN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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